2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
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Overview
Description
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. These reactions often require specific reagents and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact effectively with biological targets. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride . These compounds share the trifluoromethyl group but differ in their overall structure and properties.
Uniqueness
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-8-5(4-7(14)15-16)2-1-3-6(8)9(11,12)13/h1-3,16H,4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAKLXJPNUTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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